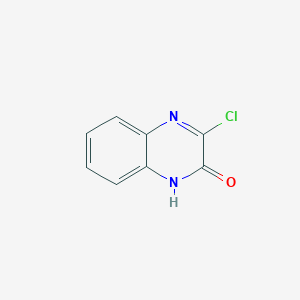

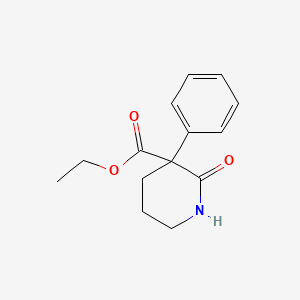

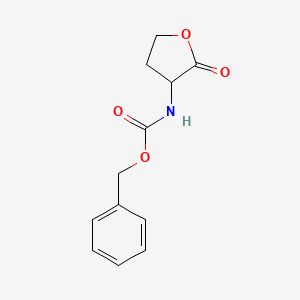

![molecular formula C12H7ClN2OS B1347209 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 82588-41-8](/img/structure/B1347209.png)

6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Descripción general

Descripción

The compound 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a derivative of imidazo[2,1-b][1,3]thiazole, which is a fused heterocyclic system that has garnered interest due to its potential pharmacological properties. Although the specific compound is not directly described in the provided papers, similar compounds with variations in their substituents have been synthesized and analyzed, providing insights into the chemical behavior and properties that could be extrapolated to the compound of interest.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions with careful selection of reagents and conditions to ensure the formation of the desired product. For instance, the synthesis of 6-(2-chlorophenyl)-3-methyl[1,2,4]triazolo[4,5-b][1,3,4]thiadiazole involved various reagents and was characterized by spectroscopic techniques before being confirmed by X-ray crystal structure analysis . Similarly, the synthesis of 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes was achieved via the Vilsmeier–Haack reaction, which is a formative method for introducing aldehyde groups into heterocyclic compounds . These methods could potentially be adapted for the synthesis of 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often determined using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the crystal and molecular structure of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde was described, and the compound was found to crystallize in the monoclinic space group with specific cell parameters . The crystal structure of a related compound, 2-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-2-yl]-N′-[(E)-4-methoxybenzylidene]acetohydrazide, showed a dihedral angle between the thiazole and imidazole rings of 1.9°, indicating a nearly planar arrangement of these rings . This information is crucial for understanding the molecular geometry and potential reactivity of the compound .

Chemical Reactions Analysis

The reactivity of imidazo[2,1-b][1,3]thiazole derivatives can be explored through various chemical reactions. For instance, the transformation of 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde into tricyclic heterocycles was achieved by substituting the chlorine atom with an unsaturated thiolate or alkoxide, followed by the conversion of the aldehyde function into a 1,3-dipole, which then underwent intramolecular 1,3-dipolar cycloaddition reactions . These types of reactions are valuable for constructing biologically active fused heterocycles and could be relevant for the modification of 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. The crystal structure analysis often reveals stabilizing interactions such as hydrogen bonding and C-H…π interactions, which can affect the compound's solubility, melting point, and overall stability. For example, the crystal structure of 2-cyclohexyl-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde is stabilized by C–H…O interactions . Similarly, intermolecular N—H…O hydrogen bonds and weak C—H…π interactions were observed in the crystal structure of 2-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-2-yl]-N′-[(E)-4-methoxybenzylidene]acetohydrazide . These interactions are likely to be present in 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde, contributing to its physical and chemical characteristics.

Aplicaciones Científicas De Investigación

-

Scientific Field: Pharmacology

- Application Summary : This compound is used as a constitutive androstane receptor (CAR) agonist . It displays over 100-fold selectivity over PXR receptors and shows no activity at LXR, ERα, ERβ, PPAR, RAR, FXR, VDR, and THR .

- Methods of Application : The compound is used to induce CAR nuclear translocation and expression of CYP2B6 in hepatocytes in vitro .

- Results or Outcomes : The EC50 value of this compound is 49 nm .

-

Scientific Field: Antibacterial Research

- Application Summary : This compound has been used in the synthesis of novel imidazo[2,1-b]-1,3,4-thiadiazoles .

- Methods of Application : The specific methods of application are not detailed in the source, but it involves the synthesis of novel compounds .

- Results or Outcomes : Some of the synthesized compounds were found to be moderately active against Escherischia coli and Pseudomonas aeruginosa microorganisms .

-

Scientific Field: Anticancer Research

- Application Summary : This compound has been used in the design and synthesis of anticancer agents .

- Methods of Application : The compound is used in the synthesis of potential anticancer agents, and the resulting compounds are tested on A-549 cells .

- Results or Outcomes : One of the synthesized compounds displayed the highest anti-proliferative activity with the lowest IC50 (13.52 µM) value .

- Scientific Field: Drug Discovery

- Application Summary : This compound is used as a key ingredient in the synthesis of CITCO , a dual agonist for human constitutive androstane receptor (hCAR) and human pregnane X receptor (hPXR) .

- Methods of Application : The compound is used in the synthesis of CITCO . The specific methods of application are not detailed in the source, but it involves the synthesis of CITCO .

- Results or Outcomes : The results of this study demonstrate that CITCO is a dual agonist for hCAR and hPXR .

-

Scientific Field: Material Science

- Application Summary : This compound is used in the synthesis of certain materials . The specific materials and their applications are not detailed in the source .

- Methods of Application : The compound is used in the synthesis of materials . The specific methods of application are not detailed in the source .

- Results or Outcomes : The results of this study are not detailed in the source .

-

Scientific Field: Drug Discovery

- Application Summary : This compound is used as a key ingredient in the synthesis of CITCO , a dual agonist for human constitutive androstane receptor (hCAR) and human pregnane X receptor (hPXR) .

- Methods of Application : The compound is used in the synthesis of CITCO . The specific methods of application are not detailed in the source, but it involves the synthesis of CITCO .

- Results or Outcomes : The results of this study demonstrate that CITCO is a dual agonist for hCAR and hPXR .

Propiedades

IUPAC Name |

6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2OS/c13-9-3-1-8(2-4-9)11-10(7-16)15-5-6-17-12(15)14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZYUQDDVHXBIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30318569 | |

| Record name | 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30318569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |

CAS RN |

82588-41-8 | |

| Record name | 82588-41-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332721 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30318569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

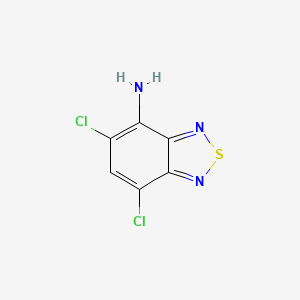

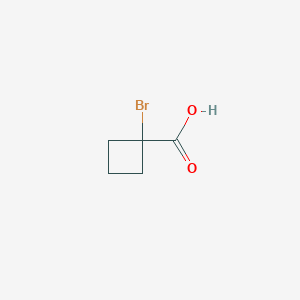

![6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B1347130.png)

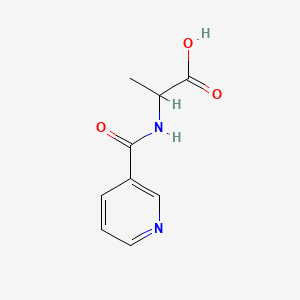

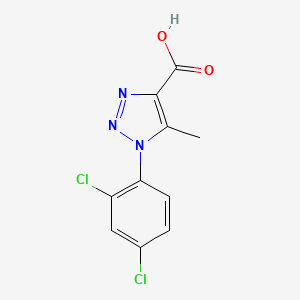

![methyl 7-cyano-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate](/img/structure/B1347134.png)

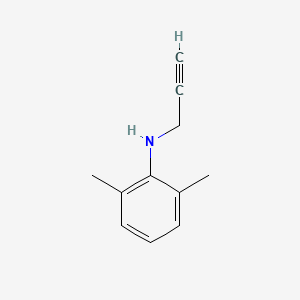

![N-[(benzyloxy)carbonyl]alanylasparagine](/img/structure/B1347135.png)